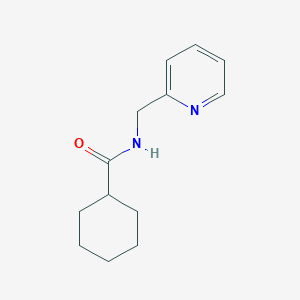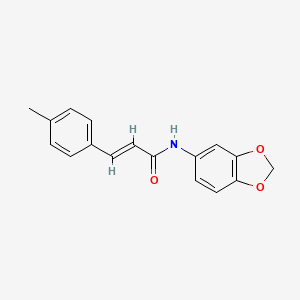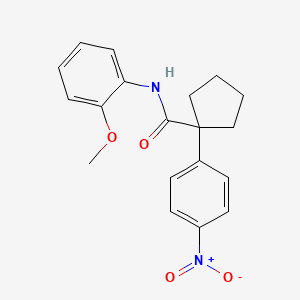![molecular formula C15H12N4S B5784800 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has been studied in detail. It has been shown that this compound inhibits the activity of certain enzymes that are essential for cell growth and proliferation. In addition, this compound also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and exhibits potent antimicrobial activity. In addition, in vivo studies have shown that this compound exhibits low toxicity and is well tolerated in animal models.
実験室実験の利点と制限
The advantages of using 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile in lab experiments include its potent anticancer and antimicrobial activity, low toxicity, and well-tolerated profile in animal models. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to investigate its potential side effects.
将来の方向性
There are several future directions for the research on 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In addition, further studies are needed to investigate the potential side effects of this compound and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. Studies have shown that this compound exhibits potent anticancer and antimicrobial activity, low toxicity, and a well-tolerated profile in animal models. Further research is needed to investigate its potential as a therapeutic agent and to optimize its synthesis method for large-scale production.
合成法
The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with thionyl chloride to form 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride, which is then reacted with potassium thiocyanate to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole-4-carbonyl chloride. The final product is obtained by reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole-4-carbonyl chloride with 4-cyanobenzonitrile.
科学的研究の応用
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been investigated for its potential as an antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial and antifungal activity.
特性
IUPAC Name |
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-10-7-11(2)19(18-10)15-17-14(9-20-15)13-5-3-12(8-16)4-6-13/h3-7,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALLOFWAAPUDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

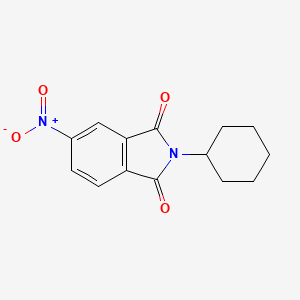
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
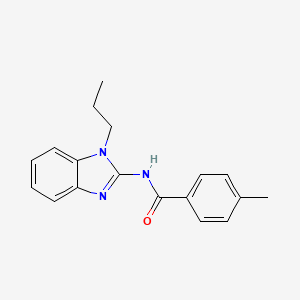
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
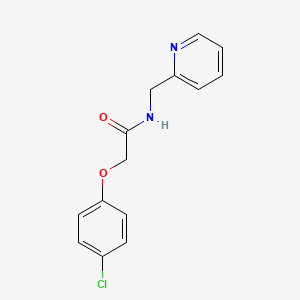
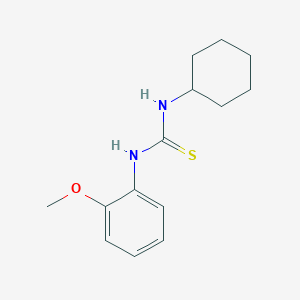

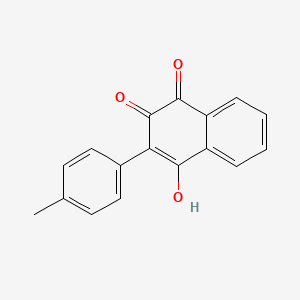

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
